molecular formula C7H8FNO B14048678 1-(4-Fluoropyridin-2-YL)ethan-1-OL

1-(4-Fluoropyridin-2-YL)ethan-1-OL

Cat. No.: B14048678
M. Wt: 141.14 g/mol
InChI Key: FPICJVDLAGRDQL-UHFFFAOYSA-N
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Description

1-(4-Fluoropyridin-2-yl)ethan-1-ol is a fluorinated pyridine derivative featuring a hydroxyl-bearing ethyl group at the 2-position of the pyridine ring and a fluorine substituent at the 4-position. Its molecular formula is C₇H₈FNO, with a molecular weight of 157.15 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the hydroxyl group, making it relevant in medicinal chemistry and materials science. Fluorine substitution enhances metabolic stability and modulates electronic properties, which can influence reactivity and interactions in biological systems .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3

InChI Key

FPICJVDLAGRDQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoropyridin-2-YL)ethan-1-OL typically involves the reaction of 4-fluoropyridine with an appropriate ethanolic reagent under controlled conditions. One common method involves the reduction of 4-fluoropyridine-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in ethanol . The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoropyridin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-Fluoropyridine-2-carboxylic acid.

    Reduction: 1-(4-Fluoropyridin-2-YL)ethanamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoropyridin-2-YL)ethan-1-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluoropyridin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanol group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Pyridinylethanols

Three positional isomers—1-(pyridin-2-yl)ethan-1-ol, 1-(pyridin-3-yl)ethan-1-ol, and 1-(pyridin-4-yl)ethan-1-ol—serve as key analogs. These compounds share the same molecular formula (C₇H₉NO, MW: 123.15 g/mol) but differ in the substitution position of the pyridine ring .

Key Differences:
  • Electronic Effects: The fluorine atom in 1-(4-fluoropyridin-2-yl)ethan-1-ol introduces strong electron-withdrawing effects, altering NMR chemical shifts and acidity of the hydroxyl group compared to non-fluorinated analogs.
  • NMR Shifts: Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H and ¹³C NMR spectra. For example, protons near the 4-fluoro group in the target compound would exhibit distinct shifts compared to non-fluorinated analogs .
  • Biological Relevance: Fluorination may enhance metabolic stability and membrane permeability, making the target compound more suitable for drug delivery applications than its non-fluorinated counterparts .
Table 1: Comparative Data for Pyridinylethanol Derivatives
Compound Substituent Position Molecular Weight (g/mol) Notable Spectral Features (¹H/¹³C NMR)
This compound 2-OH, 4-F 157.15 Downfield shifts near F
1-(Pyridin-2-yl)ethan-1-ol 2-OH 123.15 Distinct aromatic proton splitting
1-(Pyridin-3-yl)ethan-1-ol 3-OH 123.15 Altered coupling patterns
1-(Pyridin-4-yl)ethan-1-ol 4-OH 123.15 Symmetric aromatic environment

Heterocyclic Variants: Pyrazole and Phenyl Derivatives

1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol (Compound 136)

This analog replaces the pyridine ring with a phenyl-pyrazole system, introducing a five-membered heterocycle. Key differences include:

  • Stereochemical Complexity: NOESY and COSY NMR methods were critical for assigning stereochemistry, highlighting structural rigidity differences .
1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol

This compound (MW: 241.33 g/mol) features a phenyl group on the ethanol carbon and an isopropyl substituent at the pyridine’s 4-position. Key contrasts:

  • Steric Effects : The bulky isopropyl and phenyl groups increase hydrophobicity (higher logP) compared to the fluorine-containing target compound.
  • Applications : Such steric hindrance may reduce reactivity in catalytic processes but improve binding selectivity in enzyme interactions .
Table 2: Structural and Physicochemical Comparisons
Compound Heterocycle/Substituent Molecular Weight (g/mol) Key Property
This compound Pyridine, 4-F 157.15 Enhanced metabolic stability
1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol Phenyl-pyrazole - Improved H-bonding
1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol Pyridine, 4-isopropyl 241.33 High steric bulk

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